molecular formula C5H6N2O3S B3052327 2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid CAS No. 40352-31-6

2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid

Cat. No.: B3052327
CAS No.: 40352-31-6
M. Wt: 174.18 g/mol
InChI Key: BNCHCEHNMSPKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an oxyacetic acid moiety at position 2. The thiadiazole ring contributes to electron-deficient aromaticity, while the methyl group enhances lipophilicity.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-3-6-7-5(11-3)10-2-4(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCHCEHNMSPKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608183
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40352-31-6
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2-((5-Methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, drawing on various research findings and case studies.

  • Molecular Formula : C₅H₆N₂O₃S
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 40352-31-6

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole compounds against Mycobacterium tuberculosis and other pathogens. For instance, derivatives with structural modifications similar to 2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid were tested for their in vitro activity against M. tuberculosis, with promising results indicating high inhibition rates at specific concentrations .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer potential. A review article noted that compounds containing the thiadiazole moiety showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Specific studies on related compounds have demonstrated IC₅₀ values in the low micromolar range against different cancer types.

Antioxidant Activity

The antioxidant capacity of thiadiazole derivatives has been evaluated using methods such as the DPPH radical scavenging assay. Results indicated that certain derivatives possess significant radical scavenging ability, surpassing that of standard antioxidants like ascorbic acid. This suggests potential applications in protecting cells from oxidative stress-related damage .

Study on Antitubercular Activity

In a notable study by Parikh et al. (2020), several thiadiazole derivatives were synthesized and tested for their antitubercular activity. The compound 2a exhibited a remarkable 92% inhibition rate against M. tuberculosis at a concentration of 250 μg/mL, showcasing the therapeutic potential of this class of compounds in treating tuberculosis .

Synthesis and Evaluation of Anticancer Agents

Another research effort involved synthesizing thiadiazole derivatives and evaluating their anticancer properties. These studies revealed that modifications to the thiadiazole ring significantly influenced biological activity, with some compounds demonstrating selective cytotoxicity towards cancer cells while sparing normal cells .

Data Tables

Activity Type Compound Target Inhibition Rate Concentration (μg/mL)
Antimicrobial2aMycobacterium tuberculosis92%250
AnticancerThiadiazole XVarious Cancer Cell LinesIC₅₀ < 10 μMN/A
AntioxidantThiadiazole YDPPH Radical Scavenging>80%N/A

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole moiety has been extensively studied for its various biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have shown promising anticancer effects against several cancer cell lines. For instance, compounds derived from 1,3,4-thiadiazole have demonstrated significant inhibition of growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL . The mechanism often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division .
  • Anticonvulsant Properties : Research indicates that certain derivatives exhibit anticonvulsant activity comparable to established medications like valproic acid. For example, a synthesized compound showed an effective protective rate against seizures in animal models . The efficacy of these compounds often correlates with their ability to modulate GABAergic and voltage-gated ion channels.
  • Anti-inflammatory and Antimicrobial Effects : Thiadiazole derivatives have also been reported to possess anti-inflammatory and antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and reduce inflammation in experimental models .

Anticancer Activity

A systematic study evaluated the cytotoxic properties of various 1,3,4-thiadiazole derivatives against multiple cancer cell lines. Notably, compound 22 exhibited an IC50 value of 0.28 μg/mL against MCF-7 cells and was found to induce apoptosis without causing significant toxicity to normal cells . This highlights the potential of thiadiazole derivatives as selective anticancer agents.

Anticonvulsant Activity

In an investigation into anticonvulsant effects, a specific derivative demonstrated a protective effect of 66.67% at a dose of 100 mg/kg in the maximal electroshock (MES) test. This compound's mechanism was linked to its interaction with neurotransmitter systems involved in seizure activity .

Comparison with Similar Compounds

2-(5-Methyl-1,3,4-thiadiazol-2-yl)acetic Acid (CAS 27349-42-4)

  • Structural Difference : Direct acetic acid linkage without an ether oxygen.
  • Properties :
    • Higher acidity due to proximity of the carboxylic acid to the electron-withdrawing thiadiazole ring.
    • Reduced solubility in polar solvents compared to oxy-linked analogs.
  • Applications : Intermediate in antibiotic synthesis (e.g., cefazolin derivatives) .

2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic Acid (CAS 1265895-84-8)

  • Structural Difference : Methoxy (-OCH2-) bridge instead of oxygen.
  • Properties :
    • Increased steric bulk and lipophilicity due to the methylene group.
    • Lower acidity (pKa ~3–4) compared to the target compound.
  • Safety : Classified as an irritant (H315-H319-H335) .

[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetic Acid (CAS 50918-26-8)

  • Structural Difference : Thioether (-S-) linkage instead of ether (-O-).
  • Properties :
    • Higher nucleophilicity and susceptibility to oxidation (e.g., disulfide formation).
    • Reduced solubility in aqueous media due to sulfur’s hydrophobic nature.
  • Applications: Potential anticonvulsant and anticancer agent .

[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic Acid (CAS 29308-14-3)

  • Structural Difference : Benzothiadiazole core with a chloro substituent.
  • Properties: Enhanced aromaticity and planar structure improve π-π stacking in biological targets.

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic Acid

  • Structural Difference : Oxadiazole ring replaces thiadiazole; hydroxyphenyl substituent.
  • Properties: Oxadiazole’s higher hydrogen-bonding capacity improves target binding.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Linkage Solubility (H2O) pKa LogP
Target Compound -O- Moderate ~2–3 1.2
2-(5-Methyl-thiadiazolyl)acetic Acid Direct Low ~1.5 0.8
Thioether Analog (CAS 50918-26-8) -S- Low ~2.5 1.5
Methoxy Analog (CAS 1265895-84-8) -OCH2- Moderate ~3–4 1.8

Bioactivity

  • Antimicrobial Activity : Thio-linked analogs (e.g., cefazolin derivatives) show broad-spectrum antibiotic properties due to thiadiazole’s synergy with β-lactam structures .
  • Anticancer Potential: Sulfanyl acetic acid derivatives inhibit tumor growth via thiol-mediated apoptosis .
  • Anticonvulsant Effects : Oxygen-linked compounds may exhibit improved blood-brain barrier penetration compared to thioethers .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Heterocyclization : Start with acylated thiosemicarbazides and carbon disulfide under reflux to form the 1,3,4-thiadiazole core .
  • Alkylation : React the intermediate 5-methyl-1,3,4-thiadiazol-2-thiol with chloroacetic acid derivatives in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., K₂CO₃) to introduce the acetic acid moiety. Monitor progress via TLC .
  • Optimization : Adjust temperature (70–100°C), reaction time (4–12 hours), and stoichiometric ratios (1:1.2 for thiol:alkylating agent) to maximize yield. Purify via recrystallization or column chromatography .

Q. How is structural characterization of this compound and its derivatives performed?

  • Analytical Techniques :

  • Elemental Analysis : Confirm empirical formula (e.g., C₆H₇N₃O₃S₂) with ≤0.3% deviation .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, C-S vibrations at 600–700 cm⁻¹) .
  • ¹H NMR : Assign peaks for thiadiazole protons (δ 2.5–3.0 ppm for methyl groups) and oxyacetic acid protons (δ 4.0–4.5 ppm for CH₂) .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to verify purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of 2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid derivatives?

  • Experimental Design :

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal species (e.g., C. albicans) .
  • Assays : Use broth microdilution (MIC/MBC determination) and agar diffusion (zone of inhibition). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .
  • Structure-Activity Analysis : Compare derivatives with varying substituents (e.g., methoxy, halogen) to identify pharmacophores. Methoxy groups at specific positions enhance antifungal activity .

Q. What computational tools are used to predict toxicity, and how reliable are they for prioritizing derivatives?

  • Tools & Workflow :

  • GUSAR : A QSAR-based platform for acute toxicity prediction (LD₅₀). Input SMILES strings to estimate rodent toxicity classes (e.g., Category 3 vs. 4) .
  • ADMET Prediction : Use SwissADME or admetSAR to assess bioavailability, hepatotoxicity, and CYP450 interactions. Prioritize derivatives with low hepatotoxicity scores and high intestinal absorption .
  • Validation : Cross-check predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells) .

Q. How can contradictory bioactivity data arising from structural modifications be resolved?

  • Case Study :

  • Contradiction : A derivative with 3,4-dimethoxyphenyl shows high antifungal activity but low antibacterial efficacy compared to 2,4-dimethoxy analogs .
  • Resolution :

Molecular Docking : Simulate binding to target enzymes (e.g., fungal lanosterol 14α-demethylase vs. bacterial DNA gyrase) to identify selectivity drivers .

Physicochemical Profiling : Measure logP and solubility; hydrophobic substituents may favor membrane penetration in fungi .

In Vivo Validation : Test top candidates in infection models (e.g., murine candidiasis) to confirm in vitro findings .

Methodological Challenges & Solutions

Q. What strategies mitigate degradation during stability studies of this compound?

  • Stress Testing :

  • Conditions : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to track degradation products. Mass balance should remain ~100% .
  • Stabilization : Adjust pH to 6–7 (prevents acid-catalyzed hydrolysis) and use amber glass vials to limit photodegradation .

Q. How do substituents on the thiadiazole ring influence electronic properties and reactivity?

  • Case Example :

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the thiadiazole ring, enhancing reactivity in nucleophilic substitutions .
  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in heterocyclization, improving reaction yields by 15–20% .
  • Validation : Calculate Hammett constants (σ) or use DFT simulations (Gaussian 09) to correlate substituent effects with reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((5-methyl-1,3,4-thiadiazol-2-yl)oxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.